molecular formula C24H24N2O2 B11612699 2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine

2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine

Cat. No.: B11612699
M. Wt: 372.5 g/mol
InChI Key: CNLUJCLUKUPZOQ-UHFFFAOYSA-N
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Description

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE: is a complex organic compound that features a combination of benzodioxole and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through a cyclization reaction. This is followed by the introduction of the ethyl group via alkylation. The carbazole moiety is then synthesized separately and coupled with the benzodioxole derivative using a condensation reaction. Common reagents used in these reactions include strong bases like sodium hydride and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting various biological pathways.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising lead compound for drug development.

Industry

In the industrial sector, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]AMINE
  • [9-ETHYL-9H-CARBAZOL-3-YL]METHYLAMINE
  • [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-METHYL-9H-CARBAZOL-3-YL)METHYL]AMINE

Uniqueness

Compared to similar compounds, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE stands out due to its unique combination of benzodioxole and carbazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(9-ethylcarbazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C24H24N2O2/c1-2-26-21-6-4-3-5-19(21)20-13-18(7-9-22(20)26)15-25-12-11-17-8-10-23-24(14-17)28-16-27-23/h3-10,13-14,25H,2,11-12,15-16H2,1H3

InChI Key

CNLUJCLUKUPZOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C51

Origin of Product

United States

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